molecular formula C8H11ClN2 B1650746 2-Tert-butyl-5-chloropyrazine CAS No. 1196155-92-6

2-Tert-butyl-5-chloropyrazine

Cat. No. B1650746
CAS RN: 1196155-92-6
M. Wt: 170.64
InChI Key: LXMMDWCXWMPCOQ-UHFFFAOYSA-N
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Description

2-Tert-butyl-5-chloropyrazine is a chemical compound with the molecular formula C8H11ClN2. It has a molecular weight of 170.64 . The physical form of this compound is liquid .


Molecular Structure Analysis

The InChI code for 2-Tert-butyl-5-chloropyrazine is 1S/C8H11ClN2/c1-8(2,3)6-4-11-7(9)5-10-6/h4-5H,1-3H3 . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

2-Tert-butyl-5-chloropyrazine is a liquid at room temperature . It has a molecular weight of 170.64 and is stored at a temperature of 4°C .

Scientific Research Applications

Synthesis and Biological Evaluation

  • The compound has been used in the synthesis of various amides through the condensation of chlorides of substituted pyrazinecarboxylic acids with different aminothiazoles or anilines. These amides have shown significant anti-mycobacterial and antifungal activities, and some also inhibit photosynthesis (Doležal et al., 2006).
  • Another study synthesized a series of pyrazinamide analogues, which were evaluated for their antimycobacterial, antifungal activities, and photosynthetic electron transport inhibition. These studies highlight the potential of 2-Tert-butyl-5-chloropyrazine derivatives in addressing various biological challenges (Doležal et al., 2010).

Spectroscopic Analysis and Molecular Structure

  • A study focused on the optimized molecular structure and vibrational frequencies of 5-tert-Butyl-6-chloro-N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide. The research provided insights into the charge transfer within the molecule and its nonlinear properties, showcasing its potential in various applications (Bhagyasree et al., 2015).

Chemical Reactivity and Synthesis Techniques

  • Studies have demonstrated methods for synthesizing pyrazoles with different functionalized substituents, using tert-butyl groups. These methods are significant for the development of new compounds and ligands with varied applications (Grotjahn et al., 2002).

Inhibitory and Pharmacological Properties

  • Research has been conducted on pyrazole derivatives as inhibitors of photosynthetic electron transport, offering potential leads for herbicidal applications. The structural relationship between these compounds and their inhibitory properties has been a key focus (Vicentini et al., 2005).

Quantitative Structure-Activity Relationships

  • The compound has been part of studies exploring the relationship between chemical structure and antimycobacterial activity, highlighting its significance in developing treatments for tuberculosis and related diseases (Bergmann et al., 1996).

Safety and Hazards

The safety information for 2-Tert-butyl-5-chloropyrazine indicates that it has the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

While specific future directions for 2-Tert-butyl-5-chloropyrazine are not available, it’s worth noting that compounds of this nature are often subjects of ongoing research in various fields, including pharmaceuticals and materials science .

properties

IUPAC Name

2-tert-butyl-5-chloropyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2/c1-8(2,3)6-4-11-7(9)5-10-6/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXMMDWCXWMPCOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN=C(C=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001282073
Record name 2-Chloro-5-(1,1-dimethylethyl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001282073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Tert-butyl-5-chloropyrazine

CAS RN

1196155-92-6
Record name 2-Chloro-5-(1,1-dimethylethyl)pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196155-92-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-(1,1-dimethylethyl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001282073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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